2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a phenoxy group, an oxazole ring, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 5-methyl-2-(propan-2-yl)phenol. This can be achieved through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Oxazole Ring Formation: The next step is the synthesis of 3-phenyl-1,2-oxazole. This can be done via the cyclization of a suitable precursor, such as 2-phenylglyoxal, with hydroxylamine hydrochloride under acidic conditions.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the oxazole derivative. This is typically achieved through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The phenoxy and oxazole groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Halogenated phenoxy and oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a probe in binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the oxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 2-[5-methyl-2-(propan-2-yl)phenoxy]ethanol
- N-(3-phenyl-1,2-oxazol-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide stands out due to its combined structural features. The presence of both the phenoxy and oxazole groups in a single molecule provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)17-10-9-15(3)11-19(17)25-13-20(24)22-21-12-18(23-26-21)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,22,24) |
InChI Key |
MFBMMSXBVIESNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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